N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide side chain linked to a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and bioavailability, while the 3-methoxyphenyl substituent may contribute to target binding via hydrophobic interactions .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-23(2)17-9-7-15(8-10-17)21-20(24)13-16-12-19(26-22-16)14-5-4-6-18(11-14)25-3/h4-12H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEJFJCBDKGOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the acetamide group and the dimethylamino phenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Table 2: Pharmacological Profiles of Analogues
Key Observations :
Key Observations :
Biological Activity
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and an oxazole ring, which are known to influence its pharmacological properties. The presence of methoxy and phenyl groups may enhance its lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals.
- Cholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, related studies provide insights:
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated mixed-type inhibition of acetylcholinesterase (AChE), suggesting that they may act by binding to the enzyme and preventing substrate hydrolysis .
- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant activity, likely due to their ability to donate electrons and stabilize free radicals .
Case Studies
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In Vitro Studies :
- A study evaluated the compound's effect on AChE inhibition, reporting an IC50 value in the low micromolar range, indicating moderate potency compared to established inhibitors like donepezil .
- Cytotoxicity assays against various cancer cell lines revealed that the compound could inhibit cell growth without significant toxicity at lower concentrations.
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In Vivo Studies :
- Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving cognitive function in models of Alzheimer's disease.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
